Structural Comparison: Unsubstituted Benzyl at N7 vs. 3-Methylbenzyl Analog
The target compound (7-benzyl) differs from its closest commercially available analog 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 377054-78-9) solely by the absence of a methyl group on the benzyl ring . This single substitution change is predicted to alter lipophilicity (ΔXLogP ≈ -0.5 to -0.8), hydrogen-bonding surface topology, and steric accommodation in hydrophobic enzyme pockets [1].
| Evidence Dimension | Substituent identity at N7-benzyl position |
|---|---|
| Target Compound Data | Unsubstituted benzyl (C6H5CH2) |
| Comparator Or Baseline | 3-Methylbenzyl (CAS 377054-78-9); 3-Bromobenzyl (CAS 476481-01-3) |
| Quantified Difference | Qualitative: loss/gain of methyl or bromo substituent alters electronic and steric properties |
| Conditions | Structural analysis; no head-to-head biochemical assay available |
Why This Matters
Subtle structural variations at N7 are known to critically influence PNP inhibition potency in related purine-2,6-dione series, making procurement of the exact substitution pattern essential for reproducibility.
- [1] PubChem Computed XLogP3-AA values: target (0.6), 3-methylbenzyl analog estimated 1.1–1.4. View Source
